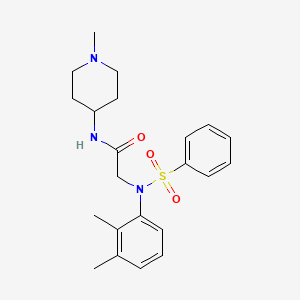![molecular formula C17H20ClN5 B4471369 4-chloro-6-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}pyrimidin-2-amine](/img/structure/B4471369.png)
4-chloro-6-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}pyrimidin-2-amine
Overview
Description
4-chloro-6-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}pyrimidin-2-amine is a complex organic compound that belongs to the class of pyrimidines This compound is characterized by the presence of a chloro group at the 4th position and a piperazine ring substituted with a phenylprop-2-en-1-yl group at the 6th position of the pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-6-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}pyrimidin-2-amine typically involves multiple steps. One common method involves the reaction of 4-chloropyrimidine with 1-(2E)-3-phenylprop-2-en-1-ylpiperazine under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated systems and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
4-chloro-6-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}pyrimidin-2-amine undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the phenylprop-2-en-1-yl group.
Cycloaddition Reactions: The piperazine ring can participate in cycloaddition reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines and thiols for substitution reactions.
Oxidizing Agents: Such as potassium permanganate for oxidation reactions.
Reducing Agents: Such as sodium borohydride for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chloro group .
Scientific Research Applications
4-chloro-6-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}pyrimidin-2-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and neuroprotective effects.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 4-chloro-6-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}pyrimidin-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it has been shown to inhibit acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine, thereby enhancing cholinergic transmission .
Comparison with Similar Compounds
Similar Compounds
2-(4-phenylpiperazin-1-yl)pyrimidine: Shares the piperazine-pyrimidine core structure but lacks the chloro and phenylprop-2-en-1-yl groups.
Triazole-pyrimidine hybrids: These compounds have a similar pyrimidine core but are substituted with triazole groups
Uniqueness
The uniqueness of 4-chloro-6-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}pyrimidin-2-amine lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chloro group and the phenylprop-2-en-1-yl substituent enhances its reactivity and potential for diverse applications .
Properties
IUPAC Name |
4-chloro-6-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]pyrimidin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20ClN5/c18-15-13-16(21-17(19)20-15)23-11-9-22(10-12-23)8-4-7-14-5-2-1-3-6-14/h1-7,13H,8-12H2,(H2,19,20,21)/b7-4+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANYIRPAKXFISPI-QPJJXVBHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC=CC2=CC=CC=C2)C3=CC(=NC(=N3)N)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1C/C=C/C2=CC=CC=C2)C3=CC(=NC(=N3)N)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClN5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-methoxy-N-(2-{[2-methyl-6-(1H-pyrazol-1-yl)-4-pyrimidinyl]amino}ethyl)benzamide](/img/structure/B4471294.png)
![4-METHYL-3-(N-METHYLMETHANESULFONAMIDO)-N-{4-[(1-METHYLPIPERIDIN-4-YL)OXY]PHENYL}BENZAMIDE](/img/structure/B4471315.png)
![4-cyclohexyl-5-{[(5-methyl-2-oxo-1,3-dioxol-4-yl)methyl]thio}-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B4471323.png)
![methyl 3-fluoro-5,7-dimethylimidazo[1,2-a]pyrimidine-2-carboxylate](/img/structure/B4471344.png)
![4-[2-(ethylamino)-6-methyl-4-pyrimidinyl]-N-phenyl-1-piperazinecarboxamide](/img/structure/B4471348.png)
![N-(2,4-difluorophenyl)-N'-(2-{[4-(dimethylamino)-6-methyl-2-pyrimidinyl]amino}ethyl)urea](/img/structure/B4471354.png)
![4-[(PIPERIDIN-1-YL)METHYL]-N-{[3-(THIOPHEN-2-YL)-1,2,4-OXADIAZOL-5-YL]METHYL}BENZAMIDE](/img/structure/B4471361.png)
![3,5-Dimethyl-4-({2-[5-(propan-2-YL)-1,2-oxazol-3-YL]pyrrolidin-1-YL}sulfonyl)-1,2-oxazole](/img/structure/B4471365.png)


![N-{2-METHOXY-5-[({4-[(1-METHYLPIPERIDIN-4-YL)OXY]PHENYL}METHYL)SULFAMOYL]PHENYL}ACETAMIDE](/img/structure/B4471382.png)
![1-METHANESULFONYL-N-[1-(4-METHYLPHENYL)PROPYL]PIPERIDINE-4-CARBOXAMIDE](/img/structure/B4471393.png)

![1-(ETHANESULFONYL)-N-{2-[METHYL(4-METHYLPHENYL)AMINO]ETHYL}PIPERIDINE-4-CARBOXAMIDE](/img/structure/B4471405.png)
